Firocoxib-d4: A Technical Guide for Researchers
Firocoxib-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Firocoxib-d4, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Firocoxib. This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in bioanalytical studies. Furthermore, it outlines the relevant biological pathways and provides detailed experimental protocols for its use.
Chemical Structure and Properties
Firocoxib-d4 is a stable isotope-labeled version of Firocoxib, where four hydrogen atoms on the cyclopropylmethyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Firocoxib in biological matrices.
Chemical Structure:
Synonyms: 3-[(Cyclopropyl-d4)methoxy)]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone, Equioxx-d4, Previcox-d4, ML 1785713-d4.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Firocoxib-d4 is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆D₄O₅S | [1][2] |
| Molecular Weight | 340.43 g/mol | [1][2] |
| Exact Mass | 340.128 g/mol | [2] |
| CAS Number | 1325700-11-5 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 85-86 °C | [1] |
| LogP | 2.2 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Purity (HPLC) | >95% | [1] |
| Storage Temperature | -20°C (long-term) |
Solubility
| Solvent | Solubility | Reference |
| Chloroform | Slightly soluble | [1] |
| Dichloromethane | Slightly soluble | [1] |
| DMSO | Soluble | [2] |
| Dimethylformamide | Soluble | |
| Aqueous Buffers | Sparingly soluble |
For aqueous solutions, it is recommended to first dissolve Firocoxib-d4 in an organic solvent like DMSO and then dilute with the aqueous buffer.
Synthesis
For the synthesis of Firocoxib-d4, a deuterated cyclopropylmethyl bromide would be introduced in the final etherification step. The synthesis of stable isotope-labeled Firocoxib is intended to produce a compound for use as an internal standard in bioanalytical methods.
Mechanism of Action and Signaling Pathway
Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Firocoxib-d4 is expected to have the same mechanism of action. The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. By selectively inhibiting COX-2, Firocoxib reduces the production of pro-inflammatory prostaglandins while having a lesser effect on the protective prostaglandins produced by COX-1.
The following diagram illustrates the Cyclooxygenase (COX) signaling pathway and the point of inhibition by Firocoxib.
Caption: Cyclooxygenase (COX) Signaling Pathway Inhibition by Firocoxib.
Experimental Protocols
The primary application of Firocoxib-d4 is as an internal standard for the quantification of Firocoxib in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of Firocoxib in plasma.
Preparation of Stock Solutions and Standards
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Firocoxib-d4 Stock Solution (Internal Standard): Prepare a 1 mg/mL stock solution of Firocoxib-d4 in methanol.
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Firocoxib Stock Solution (Analyte): Prepare a 1 mg/mL stock solution of Firocoxib in methanol.
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Working Solutions: Prepare serial dilutions of the Firocoxib stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.
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Internal Standard Working Solution: Dilute the Firocoxib-d4 stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Solid-Phase Extraction)
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Sample Spiking: To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL Firocoxib-d4). For calibration standards and QCs, add the appropriate concentration of Firocoxib working solution.
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Protein Precipitation: Add 600 µL of acetonitrile to each sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes.
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Solid-Phase Extraction (SPE):
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Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
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Load the supernatant from the protein precipitation step onto the SPE cartridge.
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Wash the cartridge with 1 mL of 5% methanol in water.
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Elute the analyte and internal standard with 1 mL of methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to separate Firocoxib from matrix components.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 10 µL.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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Firocoxib: Monitor a specific precursor ion to product ion transition (e.g., m/z 337.1 -> 251.1).
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Firocoxib-d4: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 341.1 -> 255.1).
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Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
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The following diagram illustrates a typical experimental workflow for the quantification of Firocoxib using Firocoxib-d4 as an internal standard.
Caption: Experimental Workflow for Firocoxib Quantification.
Conclusion
Firocoxib-d4 is an essential tool for researchers and drug development professionals working with Firocoxib. Its use as an internal standard in LC-MS/MS assays allows for accurate and precise quantification of the parent drug in various biological matrices. This technical guide provides a foundational understanding of its properties and applications, enabling its effective implementation in a laboratory setting.
